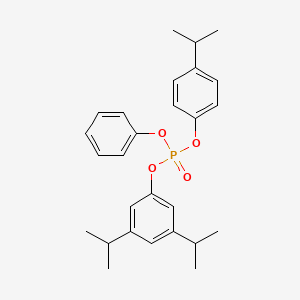

3,5-Bis(isopropyl)phenyl 4-Isopropylphenyl Phenyl Phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,5-Bis(isopropyl)phenyl 4-Isopropylphenyl Phenyl Phosphate” is a chemical compound with the molecular formula C27H33O4P . Its molecular weight is 452.52 . This compound is intended for research use only .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation:CC(C)c1ccc(OP(=O)(Oc2ccccc2)Oc3cc(cc(c3)C(C)C)C(C)C)cc1 .

Scientific Research Applications

Phosphorus-based Flame Retardants

- Application in Polymers: Phosphorus-based flame retardants, including aromatic phosphate esters, are known for their high efficiency and thermal stability. They are broadly applied in various polymers like polycarbonate and poly(butylene terephthalate) due to their good flame-retardant properties and environmental friendliness compared to halogenated alternatives. Such compounds are synergistic with phosphorus and nitrogen-containing compounds, enhancing their efficiency in flame retardancy (Levchik & Weil, 2006).

Environmental Impact and Degradation

- Environmental Presence and Degradation: Studies on organophosphate esters (OPEs), which include various phosphorus-based compounds, highlight their widespread environmental presence and potential impacts. Research on the degradation products of such compounds, including tetrabromobisphenol A derivatives, has shown that they can break down into less brominated compounds, highlighting the importance of understanding both their use and their persistence in the environment (Liu et al., 2018).

Biodegradation and Phosphorus Recovery

- Phosphorus Recovery Techniques: Given the essential role of phosphorus in biological systems and its limited availability, research has also focused on recovery techniques from wastewater. This is crucial for sustainability and addressing phosphorus scarcity. Full-scale recovery techniques are reviewed, including those from liquid and sludge phases, indicating technological feasibility but also highlighting economic and legislative challenges (Desmidt et al., 2015).

Catalytic Applications

- Catalysis: Group IV phosphates, including those with phosphorus, have shown promise in catalysis, useful for reactions such as alcohol dehydration and oxidative dehydrogenation. Their layered structure and acidity make them versatile for various chemical processes, indicating potential for broader applications beyond flame retardancy (Clearfield & Thakur, 1987).

properties

IUPAC Name |

[3,5-di(propan-2-yl)phenyl] phenyl (4-propan-2-ylphenyl) phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33O4P/c1-19(2)22-12-14-26(15-13-22)30-32(28,29-25-10-8-7-9-11-25)31-27-17-23(20(3)4)16-24(18-27)21(5)6/h7-21H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHIJLBOQLOKIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC(=CC(=C3)C(C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Bis(isopropyl)phenyl 4-Isopropylphenyl Phenyl Phosphate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4E)-2-[2-(2,3-Dihydroxypropoxy)-2-oxoethyl]-9-methyldec-4-enoic acid](/img/structure/B587528.png)

![Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate](/img/structure/B587535.png)

![Benzyl [(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl]carbamate](/img/structure/B587539.png)